5-(3-CARBOXY-5-FLUOROPHENYL)NICOTINIC ACID 5-(3-CARBOXY-5-FLUOROPHENYL)NICOTINIC ACID
Brand Name: Vulcanchem
CAS No.: 1261910-66-0
VCID: VC11756398
InChI: InChI=1S/C13H8FNO4/c14-11-3-7(1-8(4-11)12(16)17)9-2-10(13(18)19)6-15-5-9/h1-6H,(H,16,17)(H,18,19)
SMILES: C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CN=C2)C(=O)O
Molecular Formula: C13H8FNO4
Molecular Weight: 261.20 g/mol

5-(3-CARBOXY-5-FLUOROPHENYL)NICOTINIC ACID

CAS No.: 1261910-66-0

Cat. No.: VC11756398

Molecular Formula: C13H8FNO4

Molecular Weight: 261.20 g/mol

* For research use only. Not for human or veterinary use.

5-(3-CARBOXY-5-FLUOROPHENYL)NICOTINIC ACID - 1261910-66-0

Specification

CAS No. 1261910-66-0
Molecular Formula C13H8FNO4
Molecular Weight 261.20 g/mol
IUPAC Name 5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H8FNO4/c14-11-3-7(1-8(4-11)12(16)17)9-2-10(13(18)19)6-15-5-9/h1-6H,(H,16,17)(H,18,19)
Standard InChI Key IBUKKQNBYLICOY-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CN=C2)C(=O)O
Canonical SMILES C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CN=C2)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

The IUPAC name of 5-(3-carboxy-5-fluorophenyl)nicotinic acid is 5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid. Its structure comprises a pyridine ring (nicotinic acid) linked to a fluorinated phenyl group bearing a carboxylic acid substituent. The presence of fluorine enhances electronegativity and metabolic stability, while the carboxylic acid groups contribute to solubility and reactivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₈FNO₄
Molecular Weight261.20 g/mol
CAS Number1261910-66-0
IUPAC Name5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid
SMILESC1=CC(=C(C=C1F)C(=O)O)C2=CN=C(C=C2)C(=O)O

Synthesis and Preparation

Synthetic Pathways

The synthesis of 5-(3-carboxy-5-fluorophenyl)nicotinic acid typically involves multi-step organic reactions. A plausible route includes:

  • Friedel-Crafts Acylation: Introducing the fluorophenyl group to nicotinic acid via electrophilic aromatic substitution.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach pre-functionalized fluorophenyl boronic acids to halogenated nicotinic acid derivatives.

  • Hydrolysis: Final hydrolysis of ester-protected intermediates to yield the carboxylic acid functionalities .

Table 2: Comparison of Synthesis Methods

MethodAdvantagesLimitations
Friedel-CraftsHigh regioselectivityRequires acidic conditions
Suzuki-Miyaura CouplingMild conditions, scalabilityCost of palladium catalysts

Optimization Challenges

Key challenges include minimizing dehalogenation side reactions and achieving selective fluorination. Recent advances in flow chemistry have improved yields for similar compounds, though no published protocols specifically target this molecule .

Future Research Directions

Targeted Studies

Priority areas include:

  • Pharmacokinetics: Assessing absorption, distribution, and excretion in model organisms.

  • Therapeutic Screens: Evaluating activity against antibiotic-resistant bacteria and cancer cell lines.

  • Toxicity Profiling: Establishing safe dosage ranges for in vivo applications.

Synthetic Innovation

Developing enantioselective routes and green chemistry methods (e.g., photocatalytic fluorination) could reduce costs and environmental impact .

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